molecular formula C15H13BrN2O3 B11177320 Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate

Cat. No.: B11177320
M. Wt: 349.18 g/mol
InChI Key: GYQVAQZFEYRDCK-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is an organic compound with the molecular formula C16H15BrN2O3. This compound is characterized by the presence of a bromine atom, an anilinocarbonyl group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with aniline and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of nitrobenzoates.

Scientific Research Applications

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is widely used in scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the anilinocarbonyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and microbiology due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a bromine atom and an anilinocarbonyl group attached to a benzoate moiety. Its molecular formula is C10H10BrN2O3C_{10}H_{10}BrN_{2}O_{3}, and it is known for its potential applications in inhibiting bacterial infections and viral replication.

Antibacterial Properties

One of the most significant biological activities of this compound is its role as an inhibitor of PqsD , an enzyme crucial for the quorum sensing mechanism in Pseudomonas aeruginosa. This bacterium is notorious for causing severe infections, particularly in immunocompromised patients, and exhibits high resistance to conventional antibiotics. By inhibiting PqsD, this compound disrupts the ability of Pseudomonas aeruginosa to form biofilms and reduces its virulence.

Case Study: Inhibition of PqsD

  • Research Findings : Binding assays and molecular docking studies have demonstrated that this compound interacts specifically with PqsD, indicating its potential as a therapeutic agent against infections caused by this pathogen.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promise in antiviral applications. It has been implicated in the development of inhibitors targeting the hepatitis C virus NS5B RNA polymerase, which is essential for viral replication. This dual functionality enhances its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield of the desired compound. The synthesis pathway can be summarized as follows:

  • Starting Materials : Utilize appropriate brominated benzoic acid derivatives.
  • Reactions : Conduct amidation reactions with aniline derivatives to introduce the anilinocarbonyl group.
  • Purification : Recrystallization from suitable solvents to achieve purity.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-5-bromobenzoateC8H8BrNO2C_8H_8BrNO_2Simple amine derivative, potential PqsD inhibitor
Methyl 5-amino-2-bromobenzoateC8H8BrNO2C_8H_8BrNO_2Isomeric form with different biological activity
N-(4-Bromophenyl)-N'-methylureaC10H10BrN3OC_{10}H_{10}BrN_3OUrea derivative with herbicidal properties

Uniqueness : this compound stands out due to its specific inhibition of PqsD and its dual role in antiviral applications, which may not be present in other compounds listed.

Research Findings Summary

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. The following findings are noteworthy:

  • Molecular Interactions : Detailed studies have shown that the compound interacts with various biological targets through specific binding mechanisms, enhancing its efficacy as a therapeutic agent.
  • Spectroscopic Studies : Characterization techniques such as FT-IR, NMR, and X-ray diffraction have confirmed the structural integrity and functional groups present in the compound .

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

methyl 5-bromo-2-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C15H13BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,20)

InChI Key

GYQVAQZFEYRDCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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